REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O>CO.CC(C)=O>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
5.051 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
4.264 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
methanol acetone
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO.CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crystallisation
|
Type
|
FILTRATION
|
Details
|
After 231/2 hours the mixture was filtered
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the product washed with solvent (2 × 12 ml.)
|
Type
|
CUSTOM
|
Details
|
dried at 24°/2 mm
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)[C@@H](C1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O>CO.CC(C)=O>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
5.051 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
4.264 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
methanol acetone
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO.CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crystallisation
|
Type
|
FILTRATION
|
Details
|
After 231/2 hours the mixture was filtered
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the product washed with solvent (2 × 12 ml.)
|
Type
|
CUSTOM
|
Details
|
dried at 24°/2 mm
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)[C@@H](C1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O>CO.CC(C)=O>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
5.051 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
4.264 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
methanol acetone
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO.CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crystallisation
|
Type
|
FILTRATION
|
Details
|
After 231/2 hours the mixture was filtered
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the product washed with solvent (2 × 12 ml.)
|
Type
|
CUSTOM
|
Details
|
dried at 24°/2 mm
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)[C@@H](C1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |